L-Glutamine-15N2,d5

Quantitative Mass Spectrometry Internal Standard Isotope Dilution

L-Glutamine-15N2,d5 (L-Glutamic acid 5-amide-15N2,d5) is a stable isotope-labeled analog of the endogenous amino acid L-glutamine, specifically designed for use as an internal standard and metabolic tracer in advanced analytical and life science research. This compound incorporates dual isotopic labeling: both nitrogen atoms are enriched with the stable isotope 15N, and five hydrogen atoms are substituted with deuterium (D) at specific positions on the carbon backbone.

Molecular Formula C5H10N2O3
Molecular Weight 153.16 g/mol
Cat. No. B12422415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Glutamine-15N2,d5
Molecular FormulaC5H10N2O3
Molecular Weight153.16 g/mol
Structural Identifiers
SMILESC(CC(=O)N)C(C(=O)O)N
InChIInChI=1S/C5H10N2O3/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H2,7,8)(H,9,10)/t3-/m0/s1/i1D2,2D2,3D,6+1,7+1
InChIKeyZDXPYRJPNDTMRX-OSLNSGJLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

L-Glutamine-15N2,d5: Isotopic Specifications and Baseline Characterization for Quantitative Analytical and Metabolic Tracer Procurement


L-Glutamine-15N2,d5 (L-Glutamic acid 5-amide-15N2,d5) is a stable isotope-labeled analog of the endogenous amino acid L-glutamine, specifically designed for use as an internal standard and metabolic tracer in advanced analytical and life science research . This compound incorporates dual isotopic labeling: both nitrogen atoms are enriched with the stable isotope 15N, and five hydrogen atoms are substituted with deuterium (D) at specific positions on the carbon backbone . The resulting molecular formula is C5H5D5¹⁵N2O3, yielding a molecular weight of 153.16 g/mol . Its physicochemical properties, such as optical activity ([α]25/D +33.0°, c = 2 in 5 M HCl) and melting point (185 °C dec.), align with the unlabeled parent compound, ensuring identical chemical behavior in experimental systems [1].

Why Unlabeled, Singly-Labeled, or Carbon-Only Labeled Glutamine Analogs Cannot Substitute for L-Glutamine-15N2,d5 in High-Stakes Quantitative Workflows


In quantitative mass spectrometry and metabolic flux analysis, the selection of a labeled analog is not a matter of generic interchangeability. The specific isotopic composition of L-Glutamine-15N2,d5 provides a unique combination of a predictable mass shift and minimal interference that directly determines the accuracy, specificity, and dynamic range of the assay . The dual 15N labeling yields a mass increment of +2 Da, while the incorporation of five deuterium atoms adds +5 Da, resulting in a combined mass shift of +7 Da relative to the unlabeled molecule . This shift is critical for separation from the natural abundance isotopic envelope and from co-eluting matrix interferences. In contrast, using a compound with only 15N labeling (L-Glutamine-15N2, M+2) or only deuterium labeling (L-Glutamine-d5, M+5) will have a smaller mass shift, increasing the risk of spectral overlap with the unlabeled analyte or other isotopologues, thereby compromising signal-to-noise ratio and limit of quantitation .

Quantitative Evidence for L-Glutamine-15N2,d5 Differentiation: A Comparative Analysis of Analytical and Tracer Performance


Mass Spectrometric Distinguishability: L-Glutamine-15N2,d5 Provides a +7 Da Mass Shift, Enhancing Resolution Over Singly-Labeled Analogs

In LC-MS/MS or GC-MS quantification, the isotopic internal standard must be chromatographically co-eluting but sufficiently separated in mass from the target analyte to avoid ion suppression and natural abundance interference. L-Glutamine-15N2,d5 achieves a nominal mass shift of M+7 relative to unlabeled L-glutamine . In contrast, the commonly used internal standard L-Glutamine-15N2 provides an M+2 shift [1], and L-Glutamine-d5 provides an M+5 shift . The larger +7 Da shift reduces the probability of the internal standard's signal overlapping with the M+2 or M+3 natural abundance isotopes of the analyte, thus enabling a lower limit of quantitation (LLOQ) and higher precision.

Quantitative Mass Spectrometry Internal Standard Isotope Dilution

Isotopic Purity and Enrichment: L-Glutamine-15N2,d5 Demonstrates High Atom% Enrichment (97-98% 15N, 97-98% D), Essential for Accurate Flux Modeling

The accuracy of metabolic flux models and tracer studies is directly proportional to the isotopic purity of the administered tracer. L-Glutamine-15N2,d5 from a reputable manufacturer is specified at 97-98 atom % 15N and 97-98 atom % D . This high level of enrichment ensures that the observed labeling pattern in downstream metabolites is predominantly derived from the tracer rather than from background unlabeled glutamine or incomplete labeling. While L-Glutamine-15N2 also boasts similar 98 atom % 15N purity [1], the additional deuterium enrichment specification for L-Glutamine-15N2,d5 provides a second, orthogonal dimension of isotopic labeling verification, increasing confidence in the tracer's identity and purity. This is particularly critical in complex in vivo studies where multiple isotopic tracers may be employed simultaneously.

Metabolic Flux Analysis Isotope Tracing Stable Isotope Labeling

Differential Background Noise in Metabolic Tracing: 15N/2H Dual-Labeling of L-Glutamine-15N2,d5 Mitigates Isotopic Dilution Compared to Singly-Labeled Tracers

A critical, often overlooked parameter in stable isotope tracing is the rate of label dilution and exchange. Nitrogen labels, particularly on the amide group of glutamine, are known to undergo rapid exchange and dilution in biological systems, leading to high background noise and loss of signal . The incorporation of multiple deuterium atoms on the carbon backbone of L-Glutamine-15N2,d5 provides a more stable, non-exchangeable label. In a class-level comparison, the mass shift patterns are distinct: a 15N2-labeled glutamine tracer (M+2) can be obscured by fast exchange/dilution, resulting in high background noise, whereas the deuterated carbon skeleton of L-Glutamine-15N2,d5 (M+7) yields a more distinct and stable isotopologue pattern with lower background interference . This property is essential for resolving individual metabolic fluxes in complex pathways.

Metabolic Flux Analysis Isotopologue Distribution Tracer Kinetics

Validated Application Scenarios for L-Glutamine-15N2,d5 Based on Quantitative Differentiation Evidence


High-Precision LC-MS/MS Quantification of L-Glutamine in Complex Biological Matrices

L-Glutamine-15N2,d5 is the optimal internal standard for quantifying endogenous L-glutamine in plasma, serum, tissue homogenates, or cell culture media. Its +7 Da mass shift ensures baseline separation from the analyte's isotopic envelope, minimizing ion suppression and improving assay accuracy and precision . This is critical for pharmacokinetic studies, nutritional monitoring, and clinical research where glutamine levels are a key biomarker.

Nitrogen- and Hydrogen-Dual-Tracking Metabolic Flux Analysis (MFA) in Cancer Cell Metabolism

The dual 15N and deuterium labeling of L-Glutamine-15N2,d5 allows for simultaneous tracing of both nitrogen and carbon backbone fates in central carbon and nitrogen metabolism . Unlike a 13C-only tracer, this compound enables quantification of fluxes through glutaminolysis, the TCA cycle, and transamination reactions . The non-exchangeable deuterium label on the carbon skeleton provides a more stable signal compared to the labile amide 15N label, which is crucial for resolving low-flux pathways in rapidly proliferating cancer cells [1].

Development and Validation of Bioanalytical Methods for Glutamine-Derived Therapeutics

During pharmaceutical development, isotopically labeled internal standards are mandated by regulatory guidance (e.g., FDA Bioanalytical Method Validation) for accurate quantification of drug candidates and their metabolites . L-Glutamine-15N2,d5 serves as a stable, well-characterized internal standard for quantifying glutamine-based prodrugs or metabolites in preclinical and clinical samples, ensuring method robustness and compliance.

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